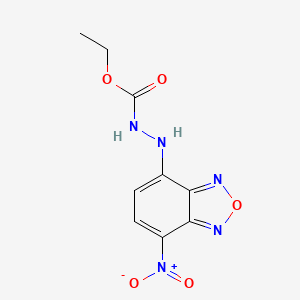
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The nitro group attached to the benzoxadiazole ring enhances its reactivity and makes it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with ethyl hydrazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Aplicaciones Científicas De Investigación
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and ability to interact with biological molecules. The compound can act as a fluorescent probe, allowing researchers to visualize and track various biological processes .
Comparación Con Compuestos Similares
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can be compared with other similar compounds such as:
2-Deoxy-2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino-D-glucose: Another benzoxadiazole derivative used as a fluorescent probe.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: A class of compounds with similar structural features and applications.
These compounds share similar structural elements but may differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts .
Propiedades
Número CAS |
4615-33-2 |
|---|---|
Fórmula molecular |
C9H9N5O5 |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
ethyl N-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]carbamate |
InChI |
InChI=1S/C9H9N5O5/c1-2-18-9(15)11-10-5-3-4-6(14(16)17)8-7(5)12-19-13-8/h3-4,10H,2H2,1H3,(H,11,15) |
Clave InChI |
SKGAEFZXPYLDAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
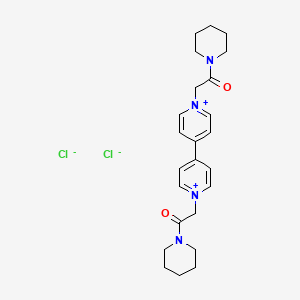


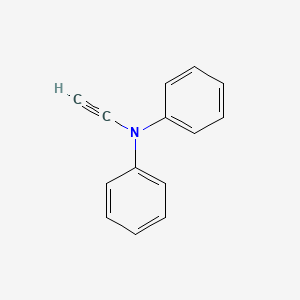
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
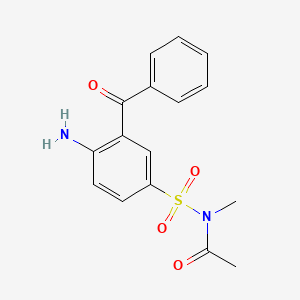
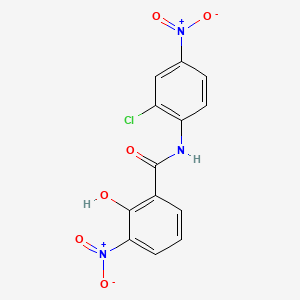

![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
